molecular formula C11H9BrN2O2 B1484085 6-(4-Bromophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2092094-19-2

6-(4-Bromophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B1484085
CAS No.: 2092094-19-2
M. Wt: 281.1 g/mol
InChI Key: UQGHAIQUPRKPIG-UHFFFAOYSA-N
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Description

6-(4-Bromophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a dihydropyrimidinone (DHPM) derivative of significant interest in medicinal chemistry and drug discovery research. This compound belongs to a class of heterocyclic molecules that are fundamental building blocks in nucleic acids and are known for their wide spectrum of pharmacological properties . Dihydropyrimidinone scaffolds, synthesized via classic multi-component reactions like the Biginelli reaction, have been extensively investigated as core structures for developing novel therapeutic agents . Researchers value these compounds for their diverse bioactivity, which includes documented anticancer, antibacterial, antifungal, anti-inflammatory, and anti-HIV effects in preclinical studies . The specific presence of the 4-bromophenyl substituent in this compound is a common modification in structure-activity relationship (SAR) studies, often aimed at optimizing biological activity and metabolic stability . In research settings, analogs of this compound have shown promising cytotoxic activity against various human tumor cell lines, including HeLa, K562, and MDA-MB-231, making it a valuable scaffold for investigating new anticancer mechanisms . Additionally, its tetrahydropyrimidine core is recognized as a privileged pharmacophore in therapeutics, frequently serving as a key intermediate in the synthesis of more complex molecules for high-throughput screening and lead optimization . This product is intended for research applications only and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

6-(4-bromophenyl)-3-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c1-14-10(15)6-9(13-11(14)16)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGHAIQUPRKPIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Carbamate and 2-Hydroxycarboxylic Acid Ester Cyclization

One of the well-documented methods for preparing substituted tetrahydropyrimidine-2,4-diones (including analogs of 6-(4-bromophenyl)-3-methyl derivatives) involves the cyclization reaction between a carbamate and a 2-hydroxycarboxylic acid ester. This method is derived from the preparation of oxazolidine-2,4-diones, which share a similar heterocyclic core.

  • Starting Materials :

    • Carbamate of the formula $$ R^1 - NH - COOR^4 $$, where $$ R^1 $$ is an aryl group (such as 4-bromophenyl) and $$ R^4 $$ is an alkyl group (e.g., methyl or isobutyl).
    • 2-Hydroxycarboxylic acid ester of the formula $$ R^5 - O - CO - CH(OH) - R^6 $$, where $$ R^5 $$ and $$ R^6 $$ are alkyl or aryl groups.
  • Reaction Conditions :

    • Temperature range: 80°C to 250°C, preferably 120°C to 225°C.
    • Solvent: Optional, but solvents like toluene are preferred to facilitate azeotropic removal of by-products such as alcohols.
    • Pressure: Normal or reduced pressure (65 to 950 mbar) to lower distillation temperatures.
    • Catalyst: Tertiary amines (e.g., tributylamine, triethylamine) or metal salts (e.g., dibutyl-tin dilaurate, copper(II) acetate) improve yield and reduce reaction temperature.
  • Mechanism :
    The carbamate reacts with the 2-hydroxycarboxylic acid ester under heating, undergoing cyclocondensation to form the tetrahydropyrimidine-2,4-dione ring system.

  • Example Data Table (adapted from patent US4220787A):

Example No. Catalyst Type Catalyst Amount (mole) Yield (%) Temperature (°C) Reaction Time (hours) Notes
4 Dibutyl-tin dilaurate 0.06 93.5 160-190 2 High yield catalyst
5 None -- 73 200-225 2 No catalyst
6 Copper(II) acetate 0.06 76 160-190 2 Washed with water
7 Trioctylamine 0.06 93.5 150-200 1 Efficient catalyst
8 Cobalt(II) chloride 0.06 82.5 165-195 2
9 Lead(II) acetate 0.06 91 160-200 1 Washed with water
10 Dibutyl-tin oxide 0.06 88 135-185 3

This method yields high-purity products and is adaptable to various substituted aryl groups, including 4-bromophenyl, by selecting the corresponding carbamate precursor.

Biginelli Reaction for Tetrahydropyrimidine Derivatives

Another synthetic route to tetrahydropyrimidine derivatives involves the Biginelli multicomponent reaction , which condenses an aldehyde, a β-ketoester, and urea or thiourea under acidic or basic catalysis.

  • Reagents :

    • 4-Bromobenzaldehyde (for introducing the 4-bromophenyl group at position 6).
    • Methyl acetoacetate or ethyl benzoylacetate (β-ketoester).
    • Urea or thiourea (provides the pyrimidine nitrogen atoms).
  • Catalysts :

    • Acidic catalysts such as hydrochloric acid (HCl).
    • Basic catalysts such as DABCO (1,4-diazabicyclo[2.2.2]octane).
  • Reaction Conditions :

    • Solvent: Ethanol.
    • Temperature: Reflux conditions.
    • Reaction Time: Varies; DABCO catalysis generally yields higher product yield in shorter times.
  • Advantages :

    • One-pot synthesis.
    • High yields and shorter reaction times with DABCO.
    • Versatility for various substituted aromatic aldehydes.
  • Research Findings :
    A study demonstrated that tetrahydropyrimidine derivatives with various substitutions on the aromatic ring, including halogens like bromine, were synthesized efficiently using this method. The best yields and reaction times were achieved using DABCO as a catalyst under reflux in ethanol.

Green Chemistry Approaches

Recent advances emphasize environmentally friendly synthesis of tetrahydropyrimidine derivatives, which can be adapted for 6-(4-bromophenyl)-3-methyl derivatives.

  • Techniques :

    • Microwave-assisted synthesis.
    • Mechanochemistry using mortar and pestle (solvent-free grinding).
    • Use of green solvents or solvent-free conditions.
  • Benefits :

    • Shorter reaction times (3–30 minutes).
    • Higher yields (80–96%).
    • Milder reaction conditions.
    • Reduced pollution and safer handling.
  • Characterization :
    Products are confirmed by IR, NMR, and mass spectrometry.

Although this study focused on 4-(4-hydroxyphenyl)-6-methyl tetrahydropyrimidine derivatives, the methods are applicable to 4-bromophenyl analogs by substituting the appropriate aromatic aldehyde or carbamate precursor.

Formylation and Subsequent Cyclization Strategies

Formylation of aminopyrimidine derivatives at the 5-position followed by cyclocondensation is a route to functionalized tetrahydropyrimidines.

  • Methodology :

    • Use of Vilsmeier reagent (POCl3/DMF) for selective formylation.
    • Controlled temperature and work-up conditions to avoid side reactions.
    • Subsequent intramolecular cyclization to form the tetrahydropyrimidine ring.
  • Yields :

    • High yields (up to 98%) reported for related 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivatives.
  • Relevance :

    • This approach allows for the introduction of various substituents at the 6-position, including aryl groups such as 4-bromophenyl, by modifying the starting aminopyrimidine.
  • Notes :

    • Reaction conditions must be optimized to prevent hydrolysis or unwanted substitution.
    • Acidic conditions favor formylation, while basic conditions may cause hydrolysis.

Summary Table of Preparation Methods

Method Key Reactants Catalyst(s) Conditions Yield Range (%) Notes
Carbamate + 2-Hydroxycarboxylic Acid Ester Cyclization Carbamate (4-bromophenyl), 2-hydroxycarboxylic acid ester Tertiary amines, metal salts 80–250°C, solvent optional 73–93.5 High purity, scalable, versatile
Biginelli Multicomponent Reaction 4-Bromobenzaldehyde, β-ketoester, urea/thiourea HCl, DABCO Reflux in ethanol High (varies) One-pot, efficient with DABCO catalyst
Green Chemistry Approaches Similar to Biginelli or carbamate routes Microwave, mechanochemistry Mild, short time 80–96 Eco-friendly, rapid, high yield
Formylation + Cyclization Aminopyrimidines, Vilsmeier reagent POCl3/DMF Controlled temp, acidic Up to 98 Selective functionalization, high yield

Scientific Research Applications

Anticonvulsant Activity

Recent studies have demonstrated that derivatives of tetrahydropyrimidine compounds exhibit significant anticonvulsant properties. For instance:

  • Mechanism of Action : The compound interacts with sodium channels and GABA receptors, modulating neuronal excitability.
  • Case Study : A derivative of tetrahydropyrimidine was tested in animal models and showed effective seizure protection comparable to standard medications like ethosuximide .

Antimicrobial Activity

The compound has shown promising results against various bacterial strains:

  • In Vitro Studies : Research indicates that 6-(4-Bromophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) : Studies report MIC values as low as 31.25 µg/mL for certain strains, indicating potent antibacterial properties .

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties:

  • Mechanism : It is believed to induce apoptosis in cancer cells through the activation of specific signaling pathways.
  • Case Study : A study evaluated the cytotoxic effects of the compound on various cancer cell lines, showing a dose-dependent reduction in cell viability .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

  • Substituent Effects : The presence of halogen atoms (like bromine) on the phenyl ring significantly enhances biological activity by increasing lipophilicity and improving receptor binding affinity.
  • Analogs Development : Researchers are synthesizing analogs with varied substituents to evaluate their pharmacological profiles and improve therapeutic outcomes .

Safety Profile

Safety assessments indicate that while the compound exhibits beneficial pharmacological effects, it also poses certain risks:

  • Toxicity Studies : The compound has been classified as harmful if swallowed and may cause skin and eye irritation. Proper handling protocols are recommended during laboratory use .

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. For instance, in kinase inhibition, it may bind to the ATP-binding site of the kinase enzyme, preventing its activity. The exact mechanism can vary depending on the biological context and the specific enzyme or receptor involved.

Comparison with Similar Compounds

Position 6 Substituents

  • Target Compound (CAS: 2092094-19-2) : The 4-bromophenyl group at position 6 contributes to steric bulk and electronic effects. Similar brominated analogs, such as 6-(4-bromophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS: 2097957-86-1), demonstrate the role of alkyl vs. aryl groups in modulating activity .
  • Compound 6K () : 6-(4-Bromophenyl) with a tetrahydrofuran-derived ribose moiety exhibits antifungal and anticancer activity, highlighting the impact of glycosylation on bioavailability .

Position 3 Substituents

  • Methyl Group (Target Compound) : The 3-methyl group is a common feature in HSD17B13 inhibitors (e.g., Compound 39 in ), which target metabolic diseases .
  • Cyclohexyl Group () : A 3-cyclohexyl analog paired with a piperazine moiety suggests applications in CNS drug discovery due to improved solubility and target affinity .

Physicochemical Properties

Lipophilicity (logP) and molecular weight are critical determinants of drug-likeness:

  • Target Compound : Molecular weight ≈ 297 g/mol (estimated). The bromophenyl group increases logP, favoring membrane interaction.
  • Compound 32 () : With a hydroxypyridinyl-thiazole substituent, it has a lower molecular weight (317 g/mol) and reduced logP, enhancing aqueous solubility .
  • Terbacil : Lower molecular weight (216 g/mol) and chloro/tert-butyl groups optimize herbicidal activity through soil adsorption and plant uptake .

Data Tables

Table 1. Structural and Functional Comparison of Tetrahydropyrimidine-2,4-dione Derivatives

Compound Name CAS Number R6 Substituent R3 Substituent Biological Activity Synthesis Method Reference
Target Compound 2092094-19-2 4-Bromophenyl Methyl Not specified Commercial synthesis
Compound 39 () - Thiadiazolylmethyl Methyl HSD17B13 inhibition Suzuki coupling
Terbacil 5902-51-2 5-Chloro, 6-Methyl tert-Butyl Herbicidal Condensation
6K () - 4-Bromophenyl + ribose Phenyl Antifungal, Anticancer Glycosylation
CAS 868143-04-8 868143-04-8 Chloro 4-Fluorobenzyl Medicinal (unspecified) Alkylation

Table 2. Key Physicochemical Parameters

Compound Name Molecular Weight (g/mol) logP (Estimated) Key Functional Groups
Target Compound ~297 ~2.5 Bromophenyl, Methyl
Compound 32 () 317 ~1.8 Hydroxypyridinyl, Thiazole
Terbacil 216.665 ~1.9 Chloro, tert-Butyl
Compound 6K () ~450 ~3.0 Bromophenyl, Ribose

Biological Activity

6-(4-Bromophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : 6-(4-bromophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
  • Molecular Formula : C12H10BrN3O2
  • Molecular Weight : 304.13 g/mol

The biological activity of 6-(4-Bromophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is attributed to its interaction with various biological targets:

  • Topoisomerase Inhibition : Compounds in the tetrahydropyrimidine class have been reported to inhibit topoisomerase II enzymes, which are crucial for DNA replication and transcription. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
  • Antimicrobial Activity : Some derivatives of tetrahydropyrimidines exhibit antimicrobial properties against a range of pathogens. The presence of the bromophenyl group may enhance this activity by improving lipophilicity and membrane penetration .
  • Anti-inflammatory Effects : Research indicates that similar compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis .

Biological Activity and Case Studies

Recent studies have evaluated the biological activity of 6-(4-Bromophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione and its derivatives. Below are summarized findings from key research articles:

StudyFindings
Matias-Barrios et al. (2023)Reported that derivatives of tetrahydropyrimidines showed potent inhibition of TopoIIα and TopoIIβ activities with IC50 values in the low micromolar range .
Wadhwa et al. (2020)Investigated N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine derivatives for HIV integrase inhibition; some compounds exhibited significant activity with IC50 values as low as 0.65 µM .
Chopra et al. (2015)Studied ferrocene-pyrimidine conjugates that demonstrated antiplasmodial activity against Plasmodium falciparum; while not directly related to our compound, it highlights the potential for similar structures in anti-malarial applications .

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of 6-(4-Bromophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione:

  • Absorption : The lipophilicity conferred by the bromophenyl group may enhance gastrointestinal absorption.
  • Metabolism : Cytochrome P450 enzymes are likely involved in the metabolism of this compound; however, specific pathways require further investigation.
  • Toxicity : Preliminary studies suggest a favorable toxicity profile compared to other chemotherapeutic agents; however, detailed toxicological assessments are necessary.

Q & A

Q. What are the common synthetic routes for 6-(4-Bromophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione?

Methodological Answer: The compound is typically synthesized via multicomponent reactions or stepwise condensation. Key methods include:

  • Biginelli Reaction : A one-pot cyclocondensation of 4-bromobenzaldehyde, methylurea, and a β-keto ester (e.g., ethyl acetoacetate) under acidic conditions .
  • Solvent-Free Synthesis : Fusion of 4-bromobenzaldehyde, thiourea, and acetoacetic ester at 120°C without solvent, followed by recrystallization from ethanol .
  • Claisen–Schmidt Condensation : Used to introduce aryl groups, followed by Michael addition for cyclization .

Q. Table 1: Comparison of Synthetic Methods

MethodConditionsYield (%)Key Reference
Biginelli ReactionHCl, ethanol, reflux60–75
Solvent-Free Fusion120°C, 8 hours80–87
Claisen–Schmidt + Michael AdditionKOH, ethanol, reflux70–85

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer: Critical techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and hydrogen bonding patterns (e.g., NH protons in the tetrahydropyrimidine ring at δ 9–10 ppm) .
  • IR Spectroscopy : Detects carbonyl (C=O) stretches (~1700 cm⁻¹) and NH vibrations (~3200 cm⁻¹) .
  • Mass Spectrometry (MS) : Provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the structure .
  • X-ray Crystallography : Resolves 3D conformation and intermolecular interactions (e.g., hydrogen bonds in crystal packing) .

Q. How can researchers assess purity and common impurities in synthesized batches?

Methodological Answer:

  • HPLC/GC Analysis : Quantifies purity and detects unreacted precursors (e.g., residual 4-bromobenzaldehyde) .
  • Melting Point Determination : Sharp melting points indicate high purity; deviations suggest impurities .
  • Recrystallization : Ethanol or methanol recrystallization removes by-products (e.g., uncyclized intermediates) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

Methodological Answer:

  • Temperature Control : Lowering reaction temperatures reduces side reactions (e.g., over-oxidation) while maintaining sufficient reactivity .
  • Catalyst Selection : Acidic catalysts (e.g., p-toluenesulfonic acid) improve cyclization efficiency compared to HCl .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing polymerization by-products .

Q. Table 2: Optimization Parameters

ParameterImpact on By-Product FormationExample Adjustment
TemperatureHigh temps → decompositionReduce from 120°C to 90°C
Catalyst ConcentrationExcess → side reactionsUse 0.5 eq. p-TsOH
Solvent PolarityLow polarity → poor solubilitySwitch to DMF

Q. How can contradictions in spectroscopic data across studies be resolved?

Methodological Answer:

  • Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations) to confirm peak assignments .
  • Crystallographic Analysis : Resolve ambiguities in tautomeric forms or stereochemistry using single-crystal X-ray data .
  • Batch Reproducibility : Replicate synthesis under identical conditions to rule out procedural variability .

Example:
Discrepancies in NH proton chemical shifts may arise from solvent effects (DMSO vs. CDCl₃). Standardizing solvent systems ensures comparability .

Q. What strategies are used to study structure-activity relationships (SAR) for bioactivity?

Methodological Answer:

  • Substituent Variation : Modify the bromophenyl or methyl group to assess impact on bioactivity (e.g., replace Br with Cl or CF₃) .
  • In Silico Docking : Predict binding interactions with target proteins (e.g., kinases) using molecular modeling software .
  • In Vitro Assays : Test derivatives for enzyme inhibition (e.g., COX-2) or cytotoxicity against cancer cell lines .

Q. Table 3: SAR Study Design

Derivative ModificationBiological TargetAssay Type
4-Bromophenyl → 4-CF₃Kinase InhibitionELISA
Methyl → EthylAntimicrobial ActivityMIC Determination

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Bromophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
6-(4-Bromophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

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